

# Core Physicochemical and Spectroscopic Profile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 2-vinylnicotinate

Cat. No.: B173319

[Get Quote](#)

**Methyl 2-vinylnicotinate** is a distinct organic compound whose identity is established by its molecular formula,  $C_9H_9NO_2$ , and a molecular weight of 163.17 g/mol [1][2]. Its structure combines a pyridine ring, a reactive vinyl substituent at the 2-position, and a methyl ester at the 3-position. This unique arrangement of functional groups dictates its chemical behavior and potential applications.

The systematic IUPAC name for this compound is methyl 2-ethenylpyridine-3-carboxylate[1]. While extensive experimental data is not widely published, its core properties can be summarized from computational and supplier data.

Table 1: Physicochemical Properties of **Methyl 2-vinylnicotinate**

Property	Value	Source
CAS Number	103441-72-1	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	163.17 g/mol	[1]
IUPAC Name	methyl 2-ethenylpyridine-3-carboxylate	[1]
Synonyms	Methyl 2-ethenylnicotinate, 2-Vinylnicotinic acid methyl ester	[1][3]
Computed XLogP3	1.5	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Canonical SMILES	<chem>COC(=O)C1=C(N=CC=C1)C=C</chem>	[1]

| InChIKey | NAZOSVZGLIDALI-UHFFFAOYSA-N |[1][3] |

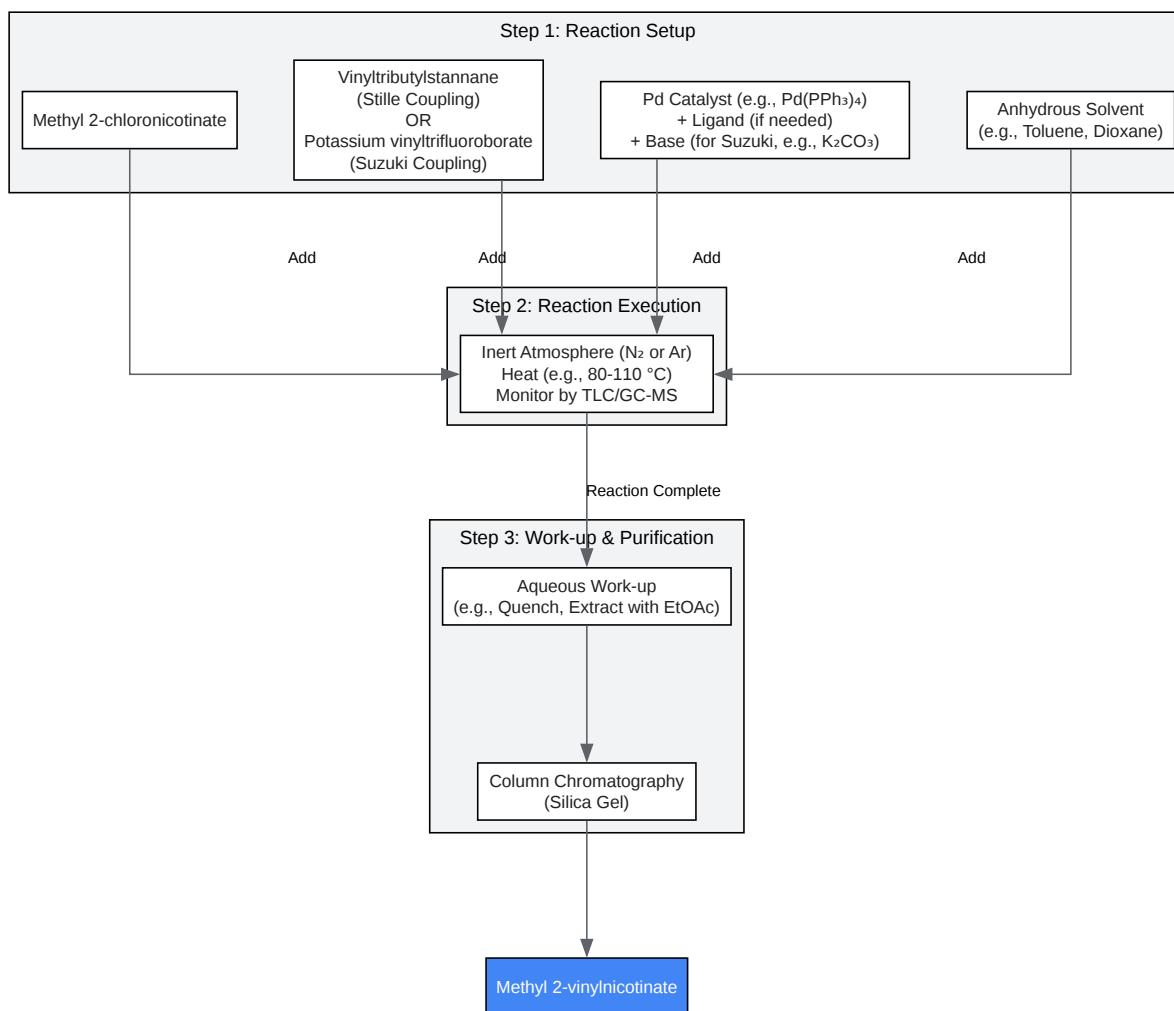
Spectroscopic analysis is critical for confirming the structure and purity of **Methyl 2-vinylnicotinate**. Based on its functional groups, the expected spectral characteristics are:

- <sup>1</sup>H NMR: Resonances corresponding to the vinyl protons (typically in the 5-7 ppm range with characteristic splitting patterns), aromatic protons on the pyridine ring (7-9 ppm), and a singlet for the methyl ester protons (~3.9 ppm).
- <sup>13</sup>C NMR: Signals for the ester carbonyl carbon (~165-170 ppm), sp<sup>2</sup> carbons of the pyridine ring and vinyl group (110-160 ppm), and the methyl ester carbon (~52 ppm).
- IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester (around 1720-1730 cm<sup>-1</sup>), C=C stretching from the vinyl and aromatic groups (1580-1640 cm<sup>-1</sup>), and C-O stretching (1100-1300 cm<sup>-1</sup>).

## Proposed Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

While specific, peer-reviewed synthetic procedures for **Methyl 2-vinylnicotinate** are not abundant in the literature, a highly reliable and versatile method can be designed based on modern organometallic cross-coupling reactions. The Stille or Suzuki coupling reactions are industry-standard methods for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds and are ideally suited for this transformation.

The most logical approach begins with a halogenated nicotinate precursor, such as Methyl 2-chloronicotinate (CAS 40134-18-7), which is commercially available<sup>[4]</sup>. This precursor can be coupled with a vinylating agent using a palladium catalyst.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 2-vinylnicotinate | C<sub>9</sub>H<sub>9</sub>NO<sub>2</sub> | CID 21862216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 2-vinylnicotinate - CAS:103441-72-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. 103441-72-1(Methyl 2-vinylnicotinate) | Kuujia.com [kuujia.com]
- 4. Methyl 2-chloronicotinate | C<sub>7</sub>H<sub>6</sub>ClNO<sub>2</sub> | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Physicochemical and Spectroscopic Profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173319#methyl-2-vinylnicotinate-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)